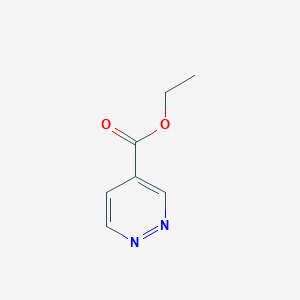

吡啶-4-甲酸乙酯

描述

Ethyl pyridazine-4-carboxylate is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms opposite each other, and an ester group at the 4-position.

Synthesis Analysis

The synthesis of ethyl pyridazine-4-carboxylate derivatives can be achieved through various methods. One approach involves the rearrangement of ethyl 2-(4,5-dihydrofuran-3-yl)-2-oxoacetate to obtain ethyl 3-formyl-4,5-dihydrofuran-2-carboxylate, which is then applied to synthesize a series of pyridazine derivatives . Another method includes the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, yielding ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity .

Molecular Structure Analysis

The molecular structure of ethyl pyridazine-4-carboxylate derivatives can be elucidated using various spectroscopic techniques. For instance, the structure of ethyl 1H-pyrazole-3-carboxylates was supported by crystallographic data . Similarly, the molecular structure and spectral analyses of other derivatives, such as ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been characterized by FT-IR, NMR, UV-Vis, and mass spectrometry .

Chemical Reactions Analysis

Ethyl pyridazine-4-carboxylate derivatives undergo various chemical reactions to form different heterocyclic compounds. For example, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates can be converted into multiple pyridine derivatives upon treatment with different nucleophilic reagents . Radical ethoxycarbonylation has been applied to synthesize pyridazine carboxylic acid esters, demonstrating the reactivity of pyridazines towards ethoxycarbonyl radicals .

Physical and Chemical Properties Analysis

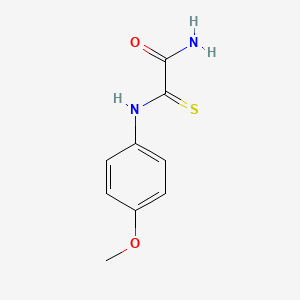

The physical and chemical properties of ethyl pyridazine-4-carboxylate derivatives can be analyzed through computational methods and experimental techniques. Vibrational spectral analysis using FT-IR spectroscopy, along with potential energy distribution (PED), has been carried out for molecules like ethyl 4-(1-(2-(hydrazinecarbonothioyl)hydrazono)ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. Theoretical calculations using ab initio RHF and DFT methods have provided insights into structural, thermodynamic properties, electronic transitions, and chemical reactivity . Additionally, the crystal structure analysis of certain derivatives has revealed the presence of intramolecular and intermolecular hydrogen bonding, which influences the compound's stability and reactivity .

科学研究应用

合成和化学反应吡啶-4-甲酸乙酯在各种化合物的合成中发挥着重要作用。例如,它是亲电取代反应的高效底物,通过分子内环化反应生成吡啶和富烯衍生物。然后通过维尔斯迈尔-哈克、弗里德尔-克拉夫茨和迈克尔加成反应等反应将这些底物转化为稠合的杂环分子 (Devendar 等,2013)。此外,吡啶-4-甲酸乙酯在吡啶衍生物的合成中至关重要,例如通过与亲核试剂环化生成吡唑并 [3,4-c] 吡啶衍生物 (Zabska 等,1998)。

在药理学和农业中的应用在药理学和农业领域,吡啶-4-甲酸乙酯衍生物表现出各种生物活性。例如,某些衍生物表现出抗炎和镇痛特性 (Abignente 等,1992)。在农业中,吡啶-4-甲酸乙酯衍生物,如 4-(3-三氟甲基苯基)吡啶,表现出有希望的除草活性,有效抑制叶绿素并对双子叶植物表现出高除草活性 (Xu 等,2008)。

在杂环化学中的作用吡啶-4-甲酸乙酯在杂环化学领域至关重要。它用于合成各种杂环系统,如噻吩并[2,3-c]吡啶、吡咯并[1',2':1',2']吡嗪并[6',5':4,5]噻吩并[2,3-c]吡啶和其他相关的五环杂环 (Radwan 等,1994)。这些化合物在包括药学和材料科学在内的各个领域具有潜在应用。

抗菌应用一些吡啶-4-甲酸乙酯衍生物表现出抗菌特性。例如,由吡啶-4-甲酸乙酯合成的化合物已被测试其抗菌活性,为开发新的抗菌剂提供了潜在用途 (Singh 和 Kumar,2015)。

属性

IUPAC Name |

ethyl pyridazine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-2-11-7(10)6-3-4-8-9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVBGGKYTKXFLOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445954 | |

| Record name | Ethyl Pyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Pyridazine-4-carboxylate | |

CAS RN |

39123-39-2 | |

| Record name | Ethyl Pyridazine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

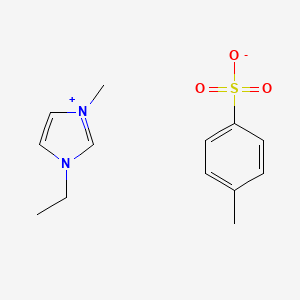

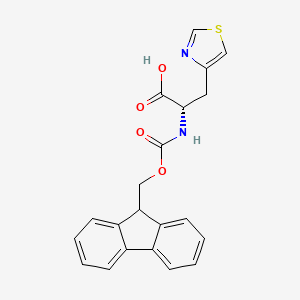

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)methanamine](/img/structure/B1337386.png)